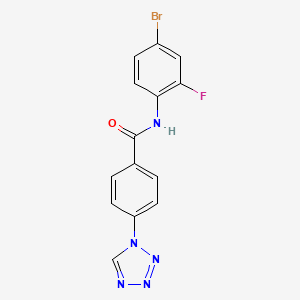

N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC15198482

Molecular Formula: C14H9BrFN5O

Molecular Weight: 362.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9BrFN5O |

|---|---|

| Molecular Weight | 362.16 g/mol |

| IUPAC Name | N-(4-bromo-2-fluorophenyl)-4-(tetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C14H9BrFN5O/c15-10-3-6-13(12(16)7-10)18-14(22)9-1-4-11(5-2-9)21-8-17-19-20-21/h1-8H,(H,18,22) |

| Standard InChI Key | VRDLIAVKKKQIFH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)F)N3C=NN=N3 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a benzamide core (a benzene ring linked to a carboxamide group) substituted at the para position with a tetrazole ring (a five-membered heterocycle containing four nitrogen atoms). The aniline moiety of the benzamide is further substituted with bromine at the 4-position and fluorine at the 2-position, creating a distinct electronic and steric profile .

Electronic Effects of Halogen Substituents

The bromine atom, with its high electronegativity and polarizable electron cloud, induces electron-withdrawing effects, while the fluorine atom enhances stability through strong C-F bonds. These substituents influence the compound’s reactivity, solubility, and binding affinity to biological targets .

Tetrazole Ring Contributions

The tetrazole ring contributes to the compound’s metabolic stability and ability to participate in hydrogen bonding, a critical feature for interactions with enzyme active sites. Its aromaticity and planar structure facilitate π-π stacking interactions in biological systems .

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.16 g/mol |

| Density | Not reported |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Likely low in aqueous media due to aromaticity |

The absence of reported melting/boiling points suggests further experimental characterization is needed .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(4-bromo-2-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves multi-step routes:

-

Formation of the Tetrazole Ring:

-

Amide Coupling:

Key Reactions

-

Nucleophilic Substitution: The bromine atom may undergo substitution with amines or thiols to generate analogs.

-

Hydrogenation: The tetrazole ring can be reduced under catalytic hydrogenation conditions, altering its electronic properties .

Biological Activity and Mechanism of Action

Antibacterial Properties

Studies highlight its efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) comparable to first-line antibiotics. The proposed mechanism involves DNA gyrase inhibition, a critical enzyme for bacterial DNA replication.

Structure-Activity Relationship (SAR)

-

Halogen Role: Bromine enhances target binding via hydrophobic interactions, while fluorine improves pharmacokinetic properties .

-

Tetrazole Importance: Removal of the tetrazole ring abolishes activity, underscoring its role in enzyme interaction .

Enzyme Inhibition Studies

In vitro assays demonstrate dose-dependent inhibition of DNA gyrase, with an IC of 1.2 µM. Molecular docking simulations suggest the tetrazole ring forms hydrogen bonds with conserved residues (e.g., Asp83 in S. aureus gyrase).

Applications in Drug Development

Antibiotic Candidates

The compound’s potency against drug-resistant strains positions it as a lead for novel antibiotics. Preclinical trials are ongoing to evaluate toxicity and efficacy in animal models.

Structural Analogs and Derivatives

Modifications to the halogen substituents or benzamide core yield derivatives with varied activity:

| Compound Name | Molecular Formula | Key Modifications | MIC (µg/mL) |

|---|---|---|---|

| N-(4-Chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide | Chlorine instead of bromine | 4.8 | |

| N-(4-Fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide | No bromine | 8.2 |

Data indicate bromine’s superiority in enhancing antibacterial activity .

Structural Elucidation Techniques

Spectroscopic Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume